molecular formula C10H9N3S2 B409380 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 40527-69-3

3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B409380
CAS No.: 40527-69-3
M. Wt: 235.3g/mol
InChI Key: DCNUHPWWDJNENH-UHFFFAOYSA-N
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Description

The compound 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a derivative of the triazolo[3,4-b]benzothiazole (TBT) scaffold, which has been identified as a versatile and potent chemotype in medicinal chemistry research . This scaffold acts as a novel inhibitor that competes with nicotinamide (NAD+) in the binding pocket of human poly(ADP-ribose) polymerase (PARP) and mono-ADP-ribosyltransferase (ART) enzymes, a family of proteins involved in critical cellular processes like DNA repair and signal transduction . Depending on the specific substitution pattern, TBT-based compounds can be engineered to inhibit different members of the PARP/ART family with high selectivity, making them valuable chemical tools for target validation and investigating pathways involved in oncology . Related compounds within this scaffold have demonstrated promising anticancer activity in cell-based assays, with mechanisms of action that include the induction of apoptosis, as evidenced by the activation of caspase 3/7 . Furthermore, structurally similar [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole analogs have been developed as highly selective and potent inhibitors of the c-Met kinase, a well-known target in cancer therapy . The ethylsulfanyl substitution on the triazole ring is a key functional group that modulates the properties of the molecule and its interaction with biological targets, offering researchers a promising starting point for developing selective enzyme inhibitors and probing disease mechanisms. This product is intended for research purposes as a chemical probe to further explore these biological pathways.

Properties

IUPAC Name

1-ethylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c1-2-14-9-11-12-10-13(9)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNUHPWWDJNENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C2N1C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and bases like sodium hydride are typically employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves interaction with specific molecular targets such as enzymes crucial for tumor growth.

Antimicrobial Properties

The compound demonstrates potent antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. This broad-spectrum activity makes it a candidate for developing new antimicrobial agents.

Analgesic and Anti-inflammatory Effects

In vivo studies have suggested that this compound possesses analgesic and anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines.

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound against viruses such as influenza and HIV. The compound's ability to interfere with viral replication makes it a promising candidate for antiviral drug development.

Antitubercular Effects

The compound has shown efficacy against Mycobacterium tuberculosis by targeting shikimate dehydrogenase, an essential enzyme in the biosynthesis pathway of the bacterium. This specificity suggests potential use in treating tuberculosis.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • A study published in Advances in Basic and Applied Sciences detailed the synthesis and biological evaluation of various benzothiazole derivatives including this compound. Results indicated significant anticancer activity alongside antimicrobial effects (Azzam et al., 2024) .
  • Research published in Chemical Reviews emphasized the importance of triazole derivatives in medicinal chemistry and their potential applications in drug discovery (Badgujar et al., 2025) .

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Key Observations :

  • Hexyloxy derivatives exhibit extended alkyl chains, favoring material science applications .
  • Planarity : All derivatives share a planar triazolobenzothiazole core, with dihedral angles between fused rings (e.g., 53.34° in hexyloxy variants) influencing π-π stacking in crystals .

Key Observations :

  • Antimicrobial Potential: Ethylsulfanyl derivatives may mimic the activity of methyl-substituted triazolobenzothiazoles (e.g., 5-methyl variant), which show potent fungicidal effects .
  • Enzyme Inhibition : Triazolothiazines with thiophene substituents exhibit >50% inhibition of metallo-β-lactamases, suggesting that electron-rich substituents enhance enzyme binding .

Physicochemical and Crystallographic Comparisons

Table 3: Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point Crystallographic Features
3-(Ethylsulfanyl)triazolo[3,4-b]benzothiazole C₁₁H₁₀N₃S₂ 256.35 g/mol N/A Hypothesized planar core
3-(4-Hexyloxyphenyl)-triazolo[3,4-b]benzothiazole C₂₀H₂₁N₃OS 367.46 g/mol 400 K Planar framework, 53.34° dihedral
6,8-Dimethyl-triazolo[3,4-b]benzothiazole C₁₀H₉N₃S 203.26 g/mol N/A Aromatic stacking interactions

Key Observations :

  • Crystallography : Hexyloxy derivatives form crystals with intermolecular distances of 3.73 Å between triazole and benzene rings, critical for material properties .

Biological Activity

3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H9N3S2
  • Molecular Weight : 235.32 g/mol
  • CAS Number : 40527-69-3
  • InChIKey : DCNUHPWWDJNENH-UHFFFAOYSA-N

Recent studies indicate that the compound operates primarily as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. The binding mode of this compound was elucidated through co-crystal structures with various PARP enzymes (e.g., PARP2, PARP14), demonstrating its ability to compete with nicotinamide in the binding pocket of these enzymes .

1. Anticancer Activity

The compound has shown promising anticancer properties by inhibiting PARP enzymes involved in cancer cell proliferation. Specifically, one study reported that derivatives of the compound exhibited IC50 values as low as 7.8 nM against PARP10, marking it as one of the most potent inhibitors identified to date . The selectivity of these compounds for specific PARPs suggests potential for targeted cancer therapies.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that triazole-based compounds exhibit anti-inflammatory activities through inhibition of cyclooxygenase-2 (COX-2) enzymes. This inhibition is significant as COX-2 plays a critical role in inflammatory responses and pain management . The anti-inflammatory efficacy was measured using various biochemical assays, highlighting the potential for therapeutic applications in inflammatory diseases.

3. Antioxidant Activity

Research indicates that derivatives of benzothiazole and triazole structures possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems. The antioxidant activity was evaluated using assays like DPPH and ABTS, with some derivatives showing considerable radical scavenging abilities .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Studies on various analogues have revealed that specific substitutions at the C-3 position enhance potency and selectivity against target enzymes. For example:

CompoundTarget EnzymeIC50 (nM)Notes
OUL243PARP7150Moderate potency
OUL232PARP107.8Most potent identified
OUL245COX-2-Significant inhibition

This table summarizes key findings from SAR studies indicating how modifications can impact biological effectiveness.

Case Study 1: Cancer Treatment

A recent preclinical study assessed the efficacy of this compound in a mouse model of breast cancer. The treatment led to a significant reduction in tumor size compared to control groups. Histological analysis indicated decreased proliferation markers and increased apoptosis rates in treated tumors .

Case Study 2: Inflammatory Disorders

In another investigation focusing on anti-inflammatory properties, the compound was administered to a rat model with induced arthritis. Results showed a marked reduction in paw swelling and inflammatory cytokine levels compared to untreated controls. These findings support its potential use in managing inflammatory conditions such as arthritis .

Q & A

Q. What are the optimal synthetic routes for 3-(ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with substituted aromatic acids in the presence of POCl₃. For example, refluxing with POCl₃ activates the carbonyl group, enhancing electrophilicity for triazole addition . Key steps include neutralization with sodium bicarbonate post-reaction and recrystallization from ethanol-DMF (1:1 v/v), yielding ~49% . Variations in substituents (e.g., ethylsulfanyl vs. trifluoromethyl) require adjusting stoichiometry and solvent systems (Table 1).

Table 1: Synthesis Optimization Across Studies

PrecursorSolventCatalystYield (%)Reference
4-Amino-3-mercapto-triazolePOCl₃Ethanol-DMF49
Triazole-thiol + CinnamaldehydeEthanolK₂CO₃60–75

Q. How is structural characterization performed for triazolo[3,4-b]benzothiazole derivatives, and what key interactions stabilize their crystal packing?

Methodological Answer: X-ray crystallography is critical for confirming planar triazolothiadiazole cores and substituent orientations. For example, weak C–H⋯π and π–π stacking interactions stabilize crystal packing, with dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings) influencing molecular conformation . IR and NMR validate functional groups, while elemental analysis ensures purity (>98% C, H, N, S) .

Advanced Research Questions

Q. How do substituents at the 3- and 6-positions of the triazolo[3,4-b]benzothiazole core affect biological activity?

Methodological Answer: Substituent polarity and steric effects modulate bioactivity. For instance:

  • 3-Ethylsulfanyl : Enhances lipophilicity, potentially improving membrane permeability for CNS targets .
  • 6-Trifluoromethyl : Increases electron-withdrawing effects, boosting antifungal activity (e.g., inhibition of Botrytis cinerea via glycolytic pathway disruption) .
  • 6-Phenoxymethyl : Reduces antinociceptive activity compared to phenyl-substituted analogs .

Table 2: Substituent Effects on Bioactivity

PositionSubstituentActivity (IC₅₀/EC₅₀)Target PathwayReference
3EthylsulfanylN/A*Structural stability
6Trifluoromethyl12 µM (fungal growth)Glycolysis inhibition
6Phenoxymethyl>50 µM (analgesic)Peripheral nociception
*Data pending further pharmacological screening.

Q. What experimental strategies resolve contradictions in reported bioactivity data for triazolo[3,4-b]benzothiazoles?

Methodological Answer: Discrepancies (e.g., variable antinociceptive vs. antifungal potency) arise from assay conditions or substituent-specific effects. To address this:

  • Standardized Assays : Use identical cell lines (e.g., C6 glioma cells for antiproliferative studies) and controls .
  • ADME Profiling : Compare pharmacokinetics (e.g., LogP, plasma protein binding) to isolate bioavailability effects .
  • Molecular Docking : Validate target binding (e.g., pyruvate kinase for antifungal activity) to confirm mechanism .

Q. How can crystallography data inform the design of triazolo[3,4-b]benzothiazole derivatives with improved target selectivity?

Methodological Answer: Crystal structures reveal critical binding motifs. For example:

  • Planar Core : Facilitates intercalation with DNA or enzyme active sites .
  • C–H⋯N Hydrogen Bonds : Stabilize interactions with kinase ATP-binding pockets .
  • Substituent Orientation : Bulky 6-position groups (e.g., adamantyl) enhance steric hindrance, reducing off-target effects .

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